(12R)-12-Hydroxypentadecanoic acid, also known as Ricinoleic acid, is a long-chain fatty acid characterized by a hydroxyl group at the 12th carbon position. It belongs to the class of organic compounds known as long-chain fatty acids, which typically have an aliphatic tail containing between 13 and 21 carbon atoms. This compound is notable for its potential therapeutic applications, including its designation as an orphan drug by the European Medicines Agency for the treatment of glioma, a type of brain tumor .
(12R)-12-Hydroxypentadecanoic acid is derived primarily from castor oil, which is extracted from the seeds of the Ricinus communis plant. The classification of this compound is as follows:
The synthesis of (12R)-12-hydroxypentadecanoic acid can be achieved through various methods:
The hydroxylation process often requires molecular oxygen and reducing agents like NADPH or NADH to facilitate the reaction. The specificity of these enzymes allows for targeted modifications at the terminal or near-terminal carbons of fatty acid chains .
The molecular structure of (12R)-12-hydroxypentadecanoic acid can be described by its chemical formula . Key structural features include:
This notation indicates the presence of a hydroxyl group (-OH) at the 12th carbon and a double bond in the chain, contributing to its unsaturated nature .
(12R)-12-Hydroxypentadecanoic acid participates in various chemical reactions typical for fatty acids:
These reactions are facilitated by specific catalysts or conditions that enhance reactivity, such as heat or acidic environments .
The mechanism of action for (12R)-12-hydroxypentadecanoic acid in biological systems is primarily linked to its role in modulating cellular pathways:
Research has shown that (12R)-12-hydroxypentadecanoic acid can affect cell proliferation and survival through various signaling cascades, contributing to its therapeutic potential.
The physical and chemical properties of (12R)-12-hydroxypentadecanoic acid include:
The compound's interactions with biological membranes are influenced by its hydrophobic tail and polar hydroxyl group, affecting its bioavailability and activity .
(12R)-12-Hydroxypentadecanoic acid has several scientific uses:
(12R)-12-Hydroxypentadecanoic acid is biosynthesized primarily through the catalytic activity of cytochrome P450 (CYP) monooxygenase systems, specifically via ω-hydroxylase enzymes. These enzymes facilitate the regio- and stereoselective hydroxylation of the terminal (ω) or sub-terminal (ω-1) carbon of fatty acid chains. The reaction requires NADPH and O₂ as cofactors, enabling the insertion of a hydroxyl group at the R-configuration site of the pentadecanoic acid backbone [7].
Studies in porcine ocular tissues demonstrate that CYP isoforms (e.g., those induced by 3-methylcholanthrene or clofibrate) significantly enhance ω-hydroxylase activity. For example:
Table 1: Key Features of CYP-Dependent Biosynthesis
| Parameter | Observation | Experimental System |
|---|---|---|
| Cofactor Requirement | NADPH-dependent | Porcine corneal microsomes |
| Inhibitor Sensitivity | Suppressed by SKF-525A (0.1 mM) | Reconstituted enzyme assays |
| Inducer Effects | Additive enhancement by 3-methylcholanthrene + clofibrate | Microsomal induction assays |
ω-Hydroxylases exhibit distinct substrate preferences based on:
In murine epidermal microsomes, ω-hydroxylases (e.g., CYP2B19) generate 12-hydroxy-5,8,14-eicosatrienoic acid from arachidonate, indicating a conserved mechanism for mid-chain hydroxylation. However, pentadecanoic acid (fully saturated) bypasses competing pathways like cyclooxygenase or lipoxygenase metabolism, allowing efficient 12R-hydroxylation [8].
Table 2: Substrate Specificity of ω-Hydroxylases
| Substrate Type | Catalytic Efficiency | Primary Product |
|---|---|---|
| Saturated C15 (e.g., pentadecanoic acid) | High | (12R)-12-Hydroxypentadecanoic acid |
| Unsaturated C20 (e.g., arachidonate) | Moderate | 12-Hydroxyeicosatrienoic acid |
Short-chain (| Low | Not detected | |
The biosynthesis of (12R)-enantiomers is fundamentally distinct from (12S)-enantiomers in eukaryotic systems:
Notably, no enzymatic interconversion occurs between R- and S-enantiomers, highlighting strict pathway segregation.
Table 3: R- vs. S-Enantiomer Biosynthesis
| Feature | (12R)-Enantiomer Pathway | (12S)-Enantiomer Pathway |
|---|---|---|
| Primary Enzyme | CYP ω-hydroxylases | Lipoxygenases (e.g., 12-LOX) |
| Cofactors | NADPH, O₂ | Ca²⁺, fatty acid hydroperoxides |
| Tissue Example | Corneal epithelium, liver | Leukocytes, epidermis |
| Regulation | Inducible by xenobiotics (e.g., 3-methylcholanthrene) | Calcium-dependent |
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8